![molecular formula C7H4INO2 B13668242 4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
4-Iodobenzo[c]isoxazol-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobenzo[c]isoxazol-3(1H)-one is a chemical compound with the molecular formula C7H4INO2. It is part of the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 4-position of the benzene ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[c]isoxazol-3(1H)-one typically involves the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide. The reaction is carried out at room temperature for approximately 12 hours. The product is then isolated by adding water, filtering, and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoxazole ring.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidobenzo[c]isoxazol-3(1H)-one, while a Suzuki coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-Iodobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Iodobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobenzo[c]isoxazol-3(1H)-one
- 4-Chlorobenzo[c]isoxazol-3(1H)-one
- 4-Fluorobenzo[c]isoxazol-3(1H)-one
Uniqueness
4-Iodobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
Propiedades
Fórmula molecular |
C7H4INO2 |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
4-iodo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H |
Clave InChI |
XCSQHIMWIMRSPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)C(=O)ON2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


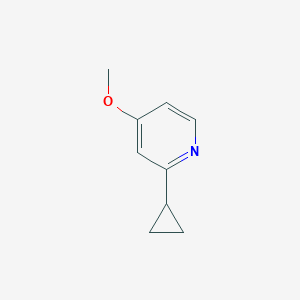
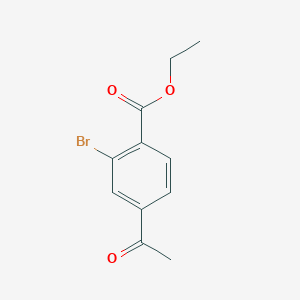
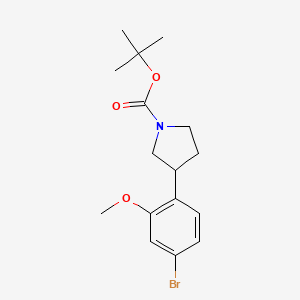


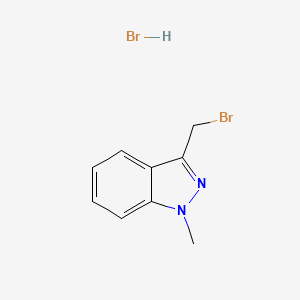
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
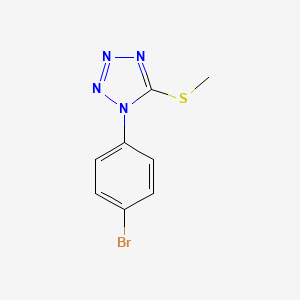


![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)


